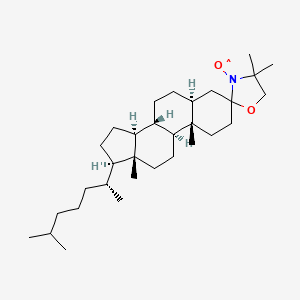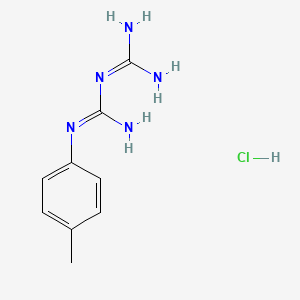
Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime is a chemical compound with diverse applications in scientific research1. It offers a perplexing blend of versatility and complexity, enabling breakthroughs in various fields1.
Synthesis Analysis
The synthesis of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime is not explicitly mentioned in the search results. However, it’s worth noting that the 2-aminothiazole scaffold, which is a part of this compound, is a characteristic structure in drug development2. Various synthetic strategies have been developed to access novel 2-aminothiazole derivatives2.Molecular Structure Analysis
The specific molecular structure analysis of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime is not available in the search results.Chemical Reactions Analysis
The specific chemical reactions involving Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime are not detailed in the search results.Physical And Chemical Properties Analysis
The specific physical and chemical properties of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Ethanone derivatives have been extensively studied for their reactivity and utility in synthesizing heterocyclic compounds. For instance, the reaction of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride yields 3-aryl-4-halogeno-1,2,5-thiadiazoles, offering a general method for synthesizing thiadiazoles (Yoon, Cho, & Kim, 1998). Similarly, the synthesis of 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes and their application in extracting copper from acidic solutions demonstrate their potential in materials science and analytical applications (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Biological Applications
The chemical versatility of Ethanone derivatives extends to biological applications. For instance, novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety have shown potential anticancer activity, demonstrating the role of Ethanone derivatives in developing novel therapeutic agents (Hessien, Kadah, & Marzouk, 2009). Additionally, the synthesis of imidazole-based heterocycles from Ethanone derivatives and their evaluation for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities further highlight their potential in drug discovery (Abdel-Wahab, Awad, & Badria, 2011).
Safety And Hazards
Orientations Futures
The 2-aminothiazole scaffold, which is a part of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime, has several biological activities, making it a characteristic structure in drug development2. It acts as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things2. Various 2-aminothiazole-based derivatives have been broadly used to remedy different kinds of diseases with high therapeutic influence, leading to their wide innovations2. This suggests potential future directions for the development and application of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8(13-14)10-7-15-11(12-10)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOYJDOHUHQMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CSC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372544 |
Source


|
| Record name | Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime | |
CAS RN |
57372-14-2 |
Source


|
| Record name | Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














